molecular formula C14H11NO2 B196181 2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile CAS No. 39515-47-4

2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

Cat. No. B196181
CAS RN: 39515-47-4
M. Wt: 225.24 g/mol
InChI Key: GXUQMKBQDGPMKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile is a natural product found in Streptomyces aureus . It has a molecular formula of C14H11NO2 and a molecular weight of 225.24 g/mol .


Synthesis Analysis

The preparation of pure (S)-2-hydroxy-2-(3-phenoxyphenyl)acetonitrile from the racemic form of this 2-hydroxyacetonitrile has been described . The resolution process is based on differences in physical properties of two diastereoisomeric ethers .


Molecular Structure Analysis

The IUPAC name of the compound is 2-hydroxy-2-(3-phenoxyphenyl)acetonitrile . The InChI code is 1S/C14H11NO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14,16H . The Canonical SMILES is C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C#N)O .


Chemical Reactions Analysis

3-Phenoxyphenylacetonitrile is a useful compound in the preparation of pyrimidine derivatives as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) .


Physical And Chemical Properties Analysis

The compound is stored in an inert atmosphere, under -20°C . The physical form can be liquid, solid, or semi-solid .

Scientific Research Applications

  • Synthesis and Resolution of Racemic Alcohols : "2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile" is used in the synthesis of active pyrethroids, a class of insecticides. A study demonstrated the preparation of this compound from its racemic form using chiral hemiacetal compounds as resolving agents (Martel et al., 1980).

  • Concise Synthesis Methods : Research has developed concise synthesis methods for related compounds, like 2-(2-hydroxyphenyl)acetonitriles, which can be transformed into benzofuranones, indicating potential applications in organic synthesis and medicinal chemistry (Wu et al., 2014).

  • Analytical Methods in Pharmacokinetics : The compound has been involved in studies for developing analytical methods, such as an HPLC method for measuring hydroxytyrosol in plasma, which is crucial for pharmacokinetic studies (Ruíz-Gutiérrez et al., 2000).

  • Chemical Reactions and Solvolysis Studies : Its derivatives have been used to understand solvolysis reactions, aiding in the study of chemical reaction mechanisms (Jia et al., 2002).

  • Formation and Study of Cyanohydrins : The compound's reaction products, such as cyanohydrins, have been studied for their molecular structure and intermolecular interactions, providing insights into chemical bonding and structure (Betz et al., 2007).

  • Catalytic Synthesis of Pharmaceuticals : It is used in catalytic reactions for synthesizing pharmaceuticals, such as the asymmetric hydrocyanation of benzaldehydes, important in producing optically active pyrethroid insecticides (Danda, 1991).

  • Environmental Remediation : Derivatives of the compound are involved in studies exploring the degradation of toxic compounds like hydroxy polychlorinated biphenyls, contributing to environmental remediation efforts (Keum & Li, 2004).

  • Electrochemical Studies : The compound and its derivatives have been studied in electrochemical contexts, such as the investigation of electron transfer reactions in acetonitrile, which is vital for understanding redox chemistry (Bautista-Martínez et al., 2003).

Safety And Hazards

The compound has hazard statements H301-H310-H314-H331 . Precautionary statements include P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P405-P501 .

properties

IUPAC Name

2-hydroxy-2-(3-phenoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c15-10-14(16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUQMKBQDGPMKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00885773
Record name Benzeneacetonitrile, .alpha.-hydroxy-3-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00885773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

CAS RN

39515-47-4, 61826-76-4, 52315-06-7
Record name α-Cyano-3-phenoxybenzyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39515-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Phenoxybenzaldehyde cyanohydrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039515474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetonitrile, alpha-hydroxy-3-phenoxy-, (alphaS)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061826764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetonitrile, .alpha.-hydroxy-3-phenoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneacetonitrile, .alpha.-hydroxy-3-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00885773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-hydroxy-m-phenoxyphenylacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.566
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3-phenoxyphenyl)glycolonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.515
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of L-(+)-diisopropyl tartarate (1.030 mg, 4.4 mmol) in absolute chloroform (40 ml), tetaraisopropyl titanate (1.136 mg, 4 mmol) was dropwise added and stirred at room temperature for 30 minutes. After evaporating volatile components off in the same manner as in Example 1, absolute chloroform (40 ml) was added to the residue and stirred at room temperature to obtain a homogeneous solution. To the resulting solution, trimethylsilyl cyanide (436 mg, 4.4 mmol) and then 3-phenoxybenzaldehyde (793 mg, 4 mmol) were added and stirred at room temperature for 14 hours. Thereafter, 1N hydrochloric acid (40 ml) was added and stirred at room temperature for 30 minutes. Then, the reaction mixture was extracted with dichloromethane and dried over sodium sulfate followed by evaporation of the solvent to give an oily product. The product was purified by column chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain α-cyano-3-phenoxybenzyl alcohol (580 mg).
[Compound]
Name
L-(+)-diisopropyl tartarate
Quantity
1.03 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.136 mg
Type
catalyst
Reaction Step One
Quantity
436 mg
Type
reactant
Reaction Step Two
Quantity
793 mg
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into a flask were placed 755.7 g (2.5 moles) of the sodium salt of (hydroxy)(3-phenoxyphenyl)methanesulfonic acid, 237.6 g (1.25 moles) of sodium metabisulfite, and 2273 ml of water. The flask was cooled to 15° C. and a solution of 245.1 g (5.0 moles) of sodium cyanide in 302 ml of water was added dropwise. The reaction mixture was allowed to warm to room temperature, was stirred for 3 hours, then extracted three times with 800 ml of diethyl ether. The extract was washed once with 800 ml of a solution of 25% sodium metabisulfite and 1 N hydrochloric acid and twice with distilled water. After being dried over magnesium sulfate, the ether was evaporated, leaving a residue of 498.5 g of 94% (cyano)(3-phenoxyphenyl)methanol by gc analysis.
Quantity
755.7 g
Type
reactant
Reaction Step One
Name
(hydroxy)(3-phenoxyphenyl)methanesulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
237.6 g
Type
reactant
Reaction Step Three
Quantity
245.1 g
Type
reactant
Reaction Step Four
Name
Quantity
302 mL
Type
solvent
Reaction Step Four
Name
Quantity
2273 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)C(C(=O)OC(C#N)c1cccc(Oc2ccccc2)c1)c1cccc(Cl)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile
Reactant of Route 5
2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-Hydroxy-2-(3-phenoxyphenyl)acetonitrile

Citations

For This Compound
66
Citations
JJ Martel, JP Demoute, AP Tèche… - Pesticide …, 1980 - Wiley Online Library
The preparation is described of pure (S)‐2‐hydroxy‐2‐(3‐phenoxyphenyl)acetonitrile (the alcohol component of some very active pyrethroids) from the racemic form of this 2‐…
Number of citations: 34 onlinelibrary.wiley.com
H Danda, H Nishikawa, K Otaka - The Journal of Organic …, 1991 - ACS Publications
A new example of enantioselective autoinduction, ie, an asymmetric reaction that is promoted by a chiral catalyst into which the chiral product has been incorporated, has been found in …
Number of citations: 171 pubs.acs.org
WG Birolli, N Alvarenga, MHR Seleghim… - Marine Biotechnology, 2016 - Springer
Esfenvalerate biodegradation by marine-derived fungi is reported here. Esfenvalerate (S,S-fenvalerate) and its main metabolites [3-phenoxybenzaldehyde (PBAld), 3-phenoxybenzoic …
Number of citations: 50 link.springer.com
H Danda - Synlett, 1991 - thieme-connect.com
In the asymmetric hydrocyanation of 3-phenoxybenzaldehyde to (S)-2-hydroxy-2-(3-phenoxyphenyl) acetonitrile catalyzed by the cyclic dipeptide cyclo (-(R)-Phe-(R)-His-) 2, it was …
Number of citations: 49 www.thieme-connect.com
H Danda - Bulletin of the Chemical Society of Japan, 1991 - journal.csj.jp
The catalytic activity of (5R)-5-(4-imidazolylmethyl)-2,4-imidazolidinedione (3) was examined in the asymmetric hydrocyanation of 3-phenoxybenzaldehyde (1a) to (S)-2-hydroxy-2-(3-…
Number of citations: 18 www.journal.csj.jp
A Krief, D Surleraux, MJ Robson - Synlett, 1991 - thieme-connect.com
5-Substituted 2, 2-dimethylcyclohexane-1, 3-diones proved to be valuable precursors of (d, l) cis-chrysanthemic acid (3-isobutenyl-2, 2-dimethyl-1-cyclopropanecarboxylic acid) and …
Number of citations: 11 www.thieme-connect.com
P Ackermann, F Bourgeois, J Drabek - Pesticide Science, 1980 - Wiley Online Library
Bromination of the dichlorovinyl group of cypermethrin yielded a new compound which is a highly potent insecticide. This dibromo adduct has four asymmetric centres and therefore can …
Number of citations: 38 onlinelibrary.wiley.com
J Wang - Journal of Theoretical and Computational Chemistry, 2010 - World Scientific
A molecular recognition mechanism based on dimeric model for cyclic dipeptide Cyclo[(S)-His-(S)-Phe] (abridged CHP) catalyzed autoinduction is proposed according to the inference …
Number of citations: 0 www.worldscientific.com
M Fernandez‐Alvarez, M Llompart… - … Journal Devoted to …, 2009 - Wiley Online Library
The characterization of by‐products arising from the UV photodegradation of two insecticide pyrethroids lacking the cyclopropane ring (flucythrinate and fenvalerate) has been …
WG Birolli, B Vacondio, N Alvarenga, MHR Seleghim… - Chemosphere, 2018 - Elsevier
The contamination of agricultural lands by pesticides is a serious environmental issue. Consequently, the development of bioremediation methods for different active ingredients, such …
Number of citations: 59 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.